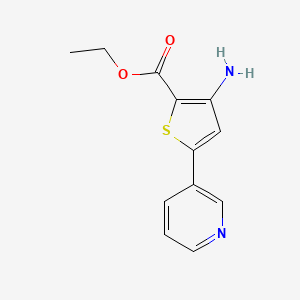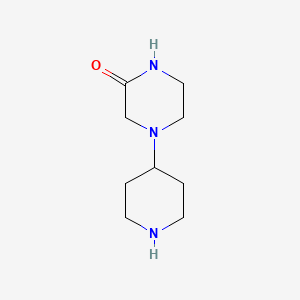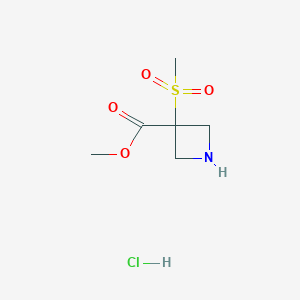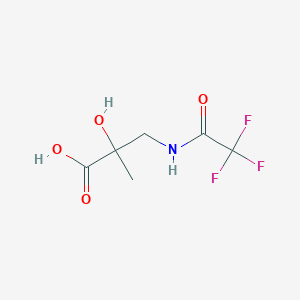
Ethyl 3-amino-5-(3-pyridinyl)-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-5-(3-pyridinyl)-2-thiophenecarboxylate is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a pyridine ring, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-(3-pyridinyl)-2-thiophenecarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the thiophene ring, followed by the introduction of the amino and pyridine groups through substitution reactions. The final step usually involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to improve yield and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-amino-5-(3-pyridinyl)-2-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I) are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-5-(3-pyridinyl)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-amino-5-(3-pyridinyl)-2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and pyridine groups allows for hydrogen bonding and π-π interactions with target molecules, while the thiophene ring provides structural rigidity and electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-amino-5-(2-pyridinyl)-2-thiophenecarboxylate: Similar structure but with the pyridine ring in a different position.
Ethyl 3-amino-5-(4-pyridinyl)-2-thiophenecarboxylate: Similar structure but with the pyridine ring in a different position.
Ethyl 3-amino-5-(3-pyridinyl)-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Ethyl 3-amino-5-(3-pyridinyl)-2-thiophenecarboxylate is unique due to the specific positioning of the pyridine ring and the presence of the thiophene ring, which imparts distinct electronic and steric properties. These features make it a valuable compound for the development of new materials and bioactive molecules.
Eigenschaften
CAS-Nummer |
83739-58-6 |
|---|---|
Molekularformel |
C12H12N2O2S |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
ethyl 3-amino-5-pyridin-3-ylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-9(13)6-10(17-11)8-4-3-5-14-7-8/h3-7H,2,13H2,1H3 |
InChI-Schlüssel |
QKPGACVJAQTMMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CN=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13498745.png)
![Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate](/img/structure/B13498758.png)
![Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13498777.png)


![4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B13498789.png)




![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoicacid](/img/structure/B13498816.png)
![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B13498819.png)
![4-Methyl-2-[3-[(1-methylethyl)nitrosoamino]-1-phenylpropyl]phenol](/img/structure/B13498835.png)

